4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are an important class of chemical compounds with diverse biological activities such as antiviral, antioxidant, and antimalarial properties . They have been found to be valuable in preventing the onset and propagation of oxidative diseases such as autoimmune diseases, cardiovascular diseases, neurovascular diseases, and neurodegenerative changes associated with aging .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one example, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This derivative underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Molecular Structure Analysis
The molecular structure of “4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is complex, involving a thieno[2,3-d]pyrimidine core. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” include cyclization reactions and heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives . For instance, compound 3 underwent cyclization when heated under reflux in 1,4-dioxane, containing a catalytic amount of triethylamine, to give the (4-amino-2-thioxo-5,6,7,-tetrahydro[4,5]thieno[2,3-d]pyrimidin-3(2H)-yl)(phenyl)methanone .Future Directions
The future directions for “4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” could involve further exploration of its pharmacological properties and potential applications in treating various diseases. Given the diverse biological activities of thieno[2,3-d]pyrimidines, there could be potential for “4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” in the development of new therapeutic agents .
properties
IUPAC Name |
4-cyano-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4OS/c15-7-9-1-3-10(4-2-9)13(19)18-12-11-5-6-20-14(11)17-8-16-12/h1-6,8H,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJUAXVRFGFKOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.